

Spectroscopic Profile of Isodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for **Isodecanol**, with a Focus on 8-Methylnonan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for **isodecanol**, a term commonly referring to a mixture of C10 branched-chain primary alcohols. Due to the isomeric complexity of commercial **isodecanol**, this document will focus on a representative and well-characterized isomer, 8-methylnonan-1-ol, to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and other fields where detailed structural elucidation and characterization of organic molecules are critical.

Introduction to Isodecanol

Isodecanol is a fatty alcohol that finds application in various industrial products, including lubricants, surfactants, and solvents. The CAS number 25339-17-7 is assigned to the mixture of **isodecanol** isomers. The physical and chemical properties of **isodecanol** can vary depending on the specific isomeric composition. For the purpose of detailed spectroscopic analysis, this guide will center on 8-methylnonan-1-ol as a model compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for 8-methylnonan-1-ol.



¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 8-methylnonan-1-ol provides information on the different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data for 8-Methylnonan-1-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	H-1 (-CH ₂ OH)
~1.56	Quintet	2H	H-2
~1.2-1.4	Multiplet	10H	H-3, H-4, H-5, H-6, H-
~1.14	Multiplet	1H	H-8
~0.86	Doublet	6H	H-9, H-10 (CH ₃) ₂
~1.5 (variable)	Singlet (broad)	1H	-ОН

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 To cite this document: BenchChem. [Spectroscopic Profile of Isodecanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221508#spectroscopic-data-of-isodecanol-nmr-ir-ms]

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